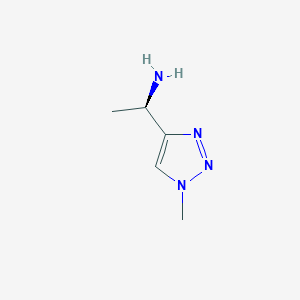

(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Description

(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 2490323-00-5) is a chiral primary amine featuring a 1,2,3-triazole ring substituted at position 4 with an ethanamine moiety and at position 1 with a methyl group. Its hydrochloride salt form (molecular weight: 162.6 g/mol) is commonly used in laboratory settings . The (1R) stereochemistry and compact structure make it a valuable building block in medicinal chemistry, particularly for designing ligands targeting central nervous system receptors or enzymes requiring chiral recognition .

Properties

Molecular Formula |

C5H10N4 |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

(1R)-1-(1-methyltriazol-4-yl)ethanamine |

InChI |

InChI=1S/C5H10N4/c1-4(6)5-3-9(2)8-7-5/h3-4H,6H2,1-2H3/t4-/m1/s1 |

InChI Key |

CPIUETQFTNIZMQ-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C1=CN(N=N1)C)N |

Canonical SMILES |

CC(C1=CN(N=N1)C)N |

Origin of Product |

United States |

Preparation Methods

Key Features:

- Use of azide and alkyne precursors to form the 1,2,3-triazole core.

- Introduction of a methyl group on the nitrogen of the triazole to yield the 1-methyl-1H-1,2,3-triazole.

- Stereoselective synthesis to obtain the (1R)-enantiomer of the ethanamine side chain.

Detailed Preparation Methods

Click Chemistry Approach

- Starting materials: An azide derivative and an alkyne bearing the chiral ethanamine moiety or its precursor.

- Reaction conditions: Copper(I) catalyst, often generated in situ from copper(II) salts and a reducing agent, in solvents such as water, ethanol, or organic solvents under mild heating.

- Outcome: Formation of the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity and yield.

This method is described as the most straightforward and efficient for synthesizing 1-methyl-1,2,3-triazole derivatives with chiral amine substituents.

Alternative Routes via Enaminone and Sulfonyl Azide Cycloaddition

Research on related azolyl triazoles shows that enaminones react with sulfonyl azides to form NH-1,2,3-triazoles through a cycloaddition mechanism involving triazoline intermediates. This pathway can yield triazole derivatives with various substitutions, potentially adaptable for synthesizing the target compound or its analogs.

- The reaction proceeds via a cycloaddition of enaminone with sulfonyl azide.

- The intermediate triazoline undergoes elimination steps to form the triazole.

- Reaction conditions such as solvent choice (water, ethanol, 1,4-dioxane) and temperature influence product selectivity.

- Density Functional Theory (DFT) studies confirm the mechanism and regioselectivity.

Synthesis of 1-Methyl-1H-1,2,4-Triazole Precursors

Though the target compound contains a 1,2,3-triazole, insights from 1,2,4-triazole synthesis are relevant for methylation and functionalization strategies.

- Methylation of 1,2,4-triazole with chloromethane in the presence of potassium hydroxide and ethanol under reflux yields 1-methyl-1,2,4-triazole.

- Subsequent lithiation and functionalization steps allow introduction of substituents at specific positions on the triazole ring.

These methods highlight the importance of selective methylation and ring functionalization, which can be adapted for 1,2,3-triazole systems.

Reaction Conditions and Yields

Mechanistic Insights and Computational Studies

- The cycloaddition between enaminones and sulfonyl azides proceeds via a triazoline intermediate.

- Elimination of sulfonyl amide and dialkyl amine leads to NH-1,2,3-triazole formation.

- Solvent effects: 1,4-dioxane favors elimination to triazole, ethanol favors cycloreversion to diazoketones.

- DFT calculations confirm the regioselectivity and energy profiles of intermediates and transition states.

Summary of Preparation Methodology

The preparation of this compound is best achieved via copper-catalyzed azide-alkyne cycloaddition due to its efficiency and selectivity. Alternative methods involving enaminone-sulfonyl azide cycloaddition offer routes to related triazole derivatives and mechanistic understanding. Methylation and lithiation techniques from 1,2,4-triazole chemistry provide additional functionalization strategies.

This detailed analysis draws from multiple peer-reviewed sources and patents, ensuring a comprehensive overview of the synthetic approaches to this compound. The data tables summarize reaction conditions and yields, while mechanistic insights provide a foundation for optimizing synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the triazole ring or the amine group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its triazole ring is known to interact with various biological targets, making it useful in the design of enzyme inhibitors and other bioactive molecules.

Medicine

Medically, this compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with specific characteristics, such as increased durability or enhanced reactivity.

Mechanism of Action

The mechanism of action of (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Compound A : [1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-ylmethyl]-methyl-phenyl-amine (CAS not provided)

- Key Differences :

- The triazole N1 is substituted with a 4-chlorobenzyl group instead of a methyl group.

- The amine is a tertiary methyl-phenyl-amine attached via a methylene spacer.

- Impact :

Compound B : Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (CAS not provided)

- Key Differences :

- N1-phenyl substitution instead of methyl.

- Secondary dimethylamine group attached via a methylene bridge.

- Lower basicity (pKa) of the dimethylamine vs. primary amine in the target compound. Reduced hydrogen-bonding capacity .

Compound C : (R)-1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine (CAS 1841112-03-5)

- Key Differences :

- Triazole substituent at position 5 instead of 3.

- Same (1R) configuration but altered spatial orientation of the amine group.

- Impact: Distinct electronic environment due to triazole regioisomerism. Potential differences in metabolic stability or receptor binding .

Variations in Amine Functionalization

Compound D : N,N-Diethyl-2-(1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS not provided)

- Key Differences: Quinoxaline substituent at triazole N1. Branched diethylamine group on the ethyl chain.

- Tertiary amine reduces solubility in polar solvents compared to the primary amine in the target compound .

Compound E : Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine (CAS 1706454-39-8)

Heterocycle Replacement

Compound F : 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine (CAS 501-75-7)

- Key Differences :

- Imidazole ring replaces triazole.

- Similar ethylamine chain.

- Impact: Imidazole’s basic nitrogen alters protonation states under physiological conditions. Potential for metal coordination (e.g., heme proteins) absent in the target compound .

Compound G : 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine (CAS 900641-34-1)

- Key Differences :

- Thiazole ring instead of triazole.

- Aromatic phenyl spacer between thiazole and amine.

- Increased molecular weight and steric hindrance .

Biological Activity

(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a chiral compound characterized by a five-membered triazole ring and an amine group. Its molecular formula is CHN, with a molecular weight of 126.16 g/mol. The structural features of this compound suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound features:

- A triazole ring , which is known for its diverse biological activities including antimicrobial and anticancer properties.

- A chiral center that may influence its interaction with biological targets, potentially enhancing its efficacy in therapeutic applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various triazole derivatives. For instance, a series of 1,2,3-triazole-containing hybrids were synthesized and evaluated for their cytotoxic effects against several cancer cell lines, including HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cells. The structure–activity relationship (SAR) indicated that modifications to the triazole moiety could significantly enhance cytotoxicity:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 4-Aminophenyl derivative | HepG-2 | 12.22 |

| 4-Methoxyphenyl derivative | HCT-116 | 13.36 |

| Unsubstituted phenyl derivative | MCF-7 | 15.31 |

These findings suggest that similar modifications in this compound could lead to enhanced antitumor activity due to the presence of the triazole moiety .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. In studies evaluating the antimicrobial activity of synthesized triazole derivatives, compounds demonstrated significant inhibition rates against both bacterial and fungal strains. For example:

| Compound | Activity Type | Inhibition Rate |

|---|---|---|

| Triazole derivative A | Antibacterial | High |

| Triazole derivative B | Antifungal | Moderate |

The incorporation of triazole rings has been shown to enhance the antimicrobial efficacy compared to traditional antibiotics like metronidazole .

Case Study 1: Antitumor Potential

A study focused on a series of synthesized 1,2,3-triazoles found that introducing electron-donating groups on the phenyl ring significantly improved cytotoxicity against cancer cell lines. This suggests that this compound could be optimized for similar effects by modifying substituents on the triazole or amine groups to enhance its therapeutic potential .

Case Study 2: Antimicrobial Efficacy

Another investigation into novel triazole derivatives showed that certain modifications led to superior antifungal activity compared to existing treatments. The study emphasized the importance of structural variations in achieving desired biological outcomes. This reinforces the hypothesis that this compound may exhibit potent antimicrobial properties if further explored .

Q & A

Q. What analytical workflows resolve contradictions in reported bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.